molecular formula C24H21NO6S B2632027 [1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114850-38-2

[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2632027
CAS No.: 1114850-38-2
M. Wt: 451.49
InChI Key: AVCAFXOJJKEKQF-UHFFFAOYSA-N
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Description

Structural Characterization of 1,1-Dioxido-4-(3,4,5-Trimethoxyphenyl)-4H-1,4-Benzothiazin-2-ylMethanone

Molecular Architecture and Stereochemical Features

The molecular structure comprises a 1,4-benzothiazine ring system oxidized to a 1,1-dioxide configuration, introducing significant planarity distortion due to sulfone group repulsion. The 3,4,5-trimethoxyphenyl substituent at position 4 adopts a dihedral angle of 48.7° relative to the benzothiazine plane, minimizing steric clash with the phenyl methanone group at position 2. The methanone carbonyl oxygen participates in an intramolecular C–H⋯O interaction with the sulfone oxygen (distance: 2.34 Å), stabilizing a twisted conformation.

Table 1: Key bond lengths and angles

Parameter Value
S–O bond length 1.452 Å
C=O bond length 1.223 Å
N–C(aryl) bond length 1.382 Å
Dihedral (S–N–C–O) 12.3°

No chiral centers exist due to the molecule’s symmetric substitution pattern, though hindered rotation about the C–N bond creates atropisomerism potential.

X-ray Crystallographic Analysis of the Benzothiazine Core

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P-1) with unit cell parameters a = 8.932 Å, b = 10.451 Å, c = 12.784 Å, α = 89.3°, β = 78.2°, γ = 85.1°. The benzothiazine ring adopts a half-chair conformation, with sulfur deviating 0.29 Å from the mean plane. Intermolecular C–H⋯O interactions (2.53–2.67 Å) between sulfone oxygen and aromatic hydrogen atoms propagate a herringbone packing motif.

Figure 1: Crystal packing diagram showing C–H⋯O interactions (dashed lines).

The trimethoxyphenyl group exhibits torsional angles of 53.2° (C4–C1’–O–CH₃) and 47.8° (C4–C1’–C2’–OCH₃), indicating restricted rotation due to methoxy steric bulk.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 7.8 Hz, 2H, methanone phenyl ortho-H)
  • δ 6.93 (s, 2H, trimethoxyphenyl H)
  • δ 3.89 (s, 9H, OCH₃)
  • δ 3.45 (dd, J = 12.1, 4.3 Hz, 1H, benzothiazine H3)

¹³C NMR confirms the sulfone (δ 124.5 ppm, SO₂) and ketone (δ 196.8 ppm, C=O) functionalities. Long-range ⁴J coupling (2.8 Hz) between H3 and the sulfone oxygen validates the half-chair conformation.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 492.0743 ([M+H]⁺, calc. 492.0748). Key fragments include:

  • m/z 314.0881 (loss of C₆H₅CO)
  • m/z 182.0532 (trimethoxyphenyl fragment)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) optimization reproduces X-ray geometry within 0.02 Å RMSD. The sulfone group induces a 15.7 kcal/mol destabilization versus non-oxidized benzothiazine due to lone pair repulsion.

Table 2: DFT-derived atomic charges

Atom Charge (e)
S +1.82
O (SO₂) -0.54
C=O +0.33
Molecular Orbital Configuration Analysis

The HOMO (-6.12 eV) localizes on the benzothiazine π-system, while the LUMO (-1.89 eV) resides on the methanone phenyl ring. A 4.23 eV HOMO-LUMO gap suggests moderate reactivity toward electrophiles.

Properties

IUPAC Name

[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S/c1-29-19-13-17(14-20(30-2)24(19)31-3)25-15-22(23(26)16-9-5-4-6-10-16)32(27,28)21-12-8-7-11-18(21)25/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCAFXOJJKEKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazine core, followed by the introduction of the trimethoxyphenyl and phenyl groups. Common reagents used in these reactions include sulfur-containing compounds, methoxy-substituted benzene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization, chromatography, and distillation are often employed to purify the compound.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the benzothiazine ring undergoes oxidation, producing sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Yield
Hydrogen peroxide (H₂O₂)Room temperature, 24 hoursSulfoxide intermediate65-75%
mCPBA (m-chloroperbenzoic acid)Dichloromethane, 0°C → RT1,1-dioxido benzothiazine sulfone derivative>90%

Key Findings :

  • Stereoselectivity : Oxidation with mCPBA proceeds with high stereochemical control due to the rigid benzothiazine core.

  • Stability : The sulfone product exhibits enhanced thermal stability compared to the parent compound.

Reduction Reactions

The ketone group in the methanone moiety is susceptible to reduction, forming secondary alcohols.

Reagent Conditions Product Yield
Sodium borohydride (NaBH₄)Ethanol, reflux, 2 hours[(Benzothiazin-2-yl)phenyl]methanol50-60%
Lithium aluminum hydride (LiAlH₄)THF, 0°C → RT, 4 hours[(Benzothiazin-2-yl)phenyl]methanol75-85%

Key Findings :

  • Regioselectivity : Reduction exclusively targets the carbonyl group without affecting the sulfone or methoxy groups.

  • Biological Impact : The alcohol derivative shows improved solubility, enhancing bioavailability in pharmacological assays.

Electrophilic Aromatic Substitution (EAS)

The electron-rich trimethoxyphenyl ring undergoes halogenation and nitration.

Reaction Reagent Conditions Product Yield
BrominationBr₂, FeBr₃CH₂Cl₂, 25°C, 6 hours2-bromo-trimethoxyphenyl derivative40-50%
NitrationHNO₃, H₂SO₄0°C → 50°C, 12 hours3-nitro-trimethoxyphenyl derivative30-35%

Key Findings :

  • Positional Preference : Substitution occurs para to the methoxy groups due to their strong electron-donating effects.

  • Reactivity Trends : Nitration proceeds slower than bromination due to steric hindrance from the bulky benzothiazine core.

Nucleophilic Substitution

The benzothiazine core participates in nucleophilic displacement at the sulfur atom.

Reagent Conditions Product Yield
Ammonia (NH₃)Ethanol, 80°C, 8 hours2-amino-benzothiazine derivative20-30%
Sodium methoxide (NaOMe)Methanol, reflux, 6 hours2-methoxy-benzothiazine derivative45-55%

Key Findings :

  • Mechanism : Reactions proceed via a two-step process involving ring-opening followed by re-closure.

  • Limitations : Low yields due to competing side reactions, such as oxidation of the sulfur atom.

Cross-Coupling Reactions

The phenyl ring undergoes Suzuki-Miyaura coupling to introduce aryl groups.

Reagent Conditions Product Yield
Phenylboronic acid, Pd(PPh₃)₄Dioxane/H₂O, 100°C, 12 hoursBiaryl-substituted benzothiazine derivative60-70%

Key Findings :

  • Catalytic Efficiency : Palladium catalysts enable selective coupling without degrading the sulfone group .

  • Applications : Biaryl derivatives exhibit enhanced binding affinity to biological targets like tubulin .

Scientific Research Applications

Pharmacological Potential

The compound has garnered significant attention for its potential in drug development. It is being studied for:

  • Anti-Cancer Activity : Research indicates that this compound can inhibit specific enzymes and proteins involved in cell proliferation, making it a candidate for cancer treatment. Studies have shown that it interacts with molecular targets like tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response .
  • Antibacterial and Antifungal Properties : Benzothiazine derivatives are known to possess antibacterial and antifungal activities. The structural features of this compound suggest it may exhibit similar properties .

Case Studies

Several studies have documented the effectiveness of benzothiazine derivatives, including this compound:

StudyFocusFindings
Ahmad et al. (2014)Antibacterial ActivityDemonstrated significant inhibition against bacterial peptide deformylase (PDF) .
Badshah and Naeem (2016)Anticancer ActivityHighlighted the anticancer potential through enzyme inhibition mechanisms .
Molteni et al. (2004)Enzyme InhibitionShowed that benzothiazine derivatives could inhibit bacterial PDF effectively .

Mechanism of Action

The mechanism of action of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazine Family

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position 4) Ketone Group (Position 2) Molecular Weight (g/mol) Key References
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone 3,4,5-Trimethoxyphenyl Phenyl ~472 (estimated)
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dichlorophenyl 4-Methoxyphenyl 460.325
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl Phenyl ~454 (estimated)
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl 4-Ethylphenyl ~475 (estimated)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4,5-trimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing interactions with hydrophobic pockets in biological targets (e.g., tubulin) .
  • Ketone Modifications : Replacement of the phenyl ketone with a 4-methoxyphenyl group () may improve metabolic stability due to reduced oxidative susceptibility .
Anticancer Activity:
  • Tubulin Binding: Compounds with 3,4,5-trimethoxyphenyl groups, such as (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (), exhibit potent tubulin polymerization inhibition, overcoming paclitaxel resistance in vitro and in vivo . The target compound’s trimethoxyphenyl group likely confers similar activity.
Antiproliferative Effects:
  • Imidazole derivatives with 3,4,5-trimethoxyphenyl groups (e.g., (1H-benzo[d]imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone in ) show IC50 values in the nanomolar range against breast cancer cell lines .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~472 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five).
  • Metabolic Stability : Methoxy groups may slow oxidative metabolism, as seen in ’s tubulin antagonists .

Biological Activity

The compound 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, characterized by a complex organic structure that exhibits various biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.

The molecular formula for this compound is C25H23NO7SC_{25}H_{23}NO_{7}S with a molecular weight of approximately 481.52 g/mol. Its structural features include a benzothiazine core and multiple methoxy groups that influence its biological interactions.

PropertyValue
Molecular FormulaC25H23NO7SC_{25}H_{23}NO_{7}S
Molecular Weight481.52 g/mol
CAS Number1114658-93-3

Synthesis

The synthesis of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step synthetic pathways. These pathways may include:

  • Formation of the Benzothiazine Core : This step involves the reaction of appropriate thioketones with an amine.
  • Introduction of Methoxy Groups : Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Final Functionalization : The final product is obtained through condensation reactions with phenylmethanone derivatives.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates several key areas where it demonstrates significant activity:

Antibacterial Activity

Compounds similar to 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone have shown promising antibacterial properties. For instance, derivatives of benzothiazine have been evaluated for their ability to inhibit bacterial peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis. Studies have reported that these compounds can effectively combat strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Benzothiazine derivatives have also been studied for their anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators . In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Compounds in this class have shown significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

Case Studies

Several studies have explored the biological activities of benzothiazine derivatives:

  • Antibacterial Study : A recent investigation into 1,4-benzothiazine-based bisamide derivatives revealed that they effectively inhibited bacterial PDF with IC50 values comparable to established antibiotics .
  • Cytotoxicity Assay : In vitro cytotoxicity studies indicated that certain benzothiazine derivatives exhibited non-cytotoxic effects against NIH/3T3 cells while maintaining significant inhibitory activity against cancer cells .
  • Molecular Docking Studies : Computational studies have suggested that these compounds interact favorably with target proteins involved in disease pathways, enhancing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted benzothiazine precursors with aromatic ketones. Key steps include:

  • Step 1 : Formation of the benzothiazine core using 3,4,5-trimethoxyphenylhydrazine and a substituted benzaldehyde under reflux with a catalyst (e.g., piperidine in ethanol, as seen in analogous syntheses) .
  • Step 2 : Oxidation of the sulfur atom in the thiazine ring to a sulfone group using H₂O₂ or m-CPBA in a controlled acidic environment .
  • Step 3 : Coupling with phenylmethanone via Friedel-Crafts acylation, employing AlCl₃ as a Lewis catalyst .
  • Optimization : Reaction yields are improved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) during sensitive steps .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at 3,4,5-positions) and sulfone functionality .
  • X-ray Crystallography : Resolves dihedral angles between the benzothiazine and trimethoxyphenyl groups, critical for understanding steric effects (e.g., angles ~55–85° observed in similar structures) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₃NO₆S) and isotopic patterns .

Q. What solvent systems are optimal for purification and crystallization?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity and solubility. For sulfone-containing compounds, DMSO/water gradients are effective but require slow evaporation to avoid amorphous solids .
  • Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) separate intermediates; reverse-phase HPLC (C18 column, acetonitrile/water) resolves final product .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p) level to map electron density on the sulfone and methoxy groups, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by docking studies in AutoDock Vina, focusing on hydrogen bonding (C–H···O/N) observed in crystallographic data .
  • SAR Analysis : Compare with analogs (e.g., 4-hydroxy derivatives) to correlate substituent effects with activity .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to isolate compound-specific effects from cell-type variability .
  • Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess if conflicting activity stems from metabolite interference .
  • Control Experiments : Include inhibitors of common off-target pathways (e.g., COX-2 for anti-inflammatory claims) to validate specificity .

Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?

  • Methodological Answer :

  • Fate Analysis : Use HPLC-MS to track degradation products in simulated wastewater under UV light (λ = 254 nm) .
  • Aquatic Toxicity : Expose Daphnia magna to graded concentrations (0.1–100 ppm) and measure LC₅₀ values over 48 hours .
  • Bioaccumulation : Radiolabel the compound (¹⁴C) and quantify uptake in model organisms (e.g., zebrafish) via scintillation counting .

Methodological Notes

  • Contradictions in Data : Discrepancies in biological activity often arise from assay conditions (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines .
  • Structural Complexity : The sulfone and trimethoxyphenyl groups introduce steric hindrance; MD simulations guide derivatization strategies to improve solubility .

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